Product packaging for BENZYL HYALURONATE(Cat. No.:CAS No. 111744-92-4)

BENZYL HYALURONATE

Cat. No.: B1166956
CAS No.: 111744-92-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl Hyaluronate, also known as HYAFF®, is a semisynthetic polymer derived from the esterification of hyaluronic acid (HA) with benzyl alcohol . This chemical modification transforms the naturally water-soluble hyaluronic acid into a family of insoluble, yet highly biocompatible and biodegradable, polymers that can be processed into various scaffolds such as non-woven meshes, membranes, tubes, sponges, and gauzes . These properties make it an invaluable material in biomedical research, particularly in the fields of tissue engineering and regenerative medicine. A primary research application of this compound is as a three-dimensional scaffold for culturing a wide variety of human cells, including dermal fibroblasts, keratinocytes, chondrocytes, hepatocytes, Schwann cells, and mesenchymal stem cells . Its structure supports cell attachment, proliferation, and the maintenance of a differentiated phenotype, which is crucial for engineering functional tissues. For instance, in cartilage repair, scaffolds based on this compound (commercialized as Hyalograft® C Autograft) have been used to support the growth and implantation of autologous chondrocytes, demonstrating success in clinical outcomes . In skin regeneration, HYAFF®-11 scaffolds like Laserskin® are designed as a transfer system for autologous keratinocytes to promote wound healing in burns and chronic lesions . Furthermore, membranes made from this compound have been evaluated as potential wound dressings due to their favorable water vapor, oxygen, and carbon dioxide transmission rates, which are comparable to commercial dressings and support a healing wound environment . The ester bonds in the polymer are hydrolyzed under physiological conditions, releasing benzyl alcohol and allowing the material to be resorbed by the host tissues over time, ensuring its biodegradability . Due to its versatility and proven performance with multiple cell types, this compound presents a powerful tool for researchers developing advanced therapeutic strategies in tissue engineering and wound management.

Properties

CAS No.

111744-92-4

Molecular Formula

C11H22N2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Benzyl Hyaluronate

Primary Esterification Reactions

Several methodologies are employed for the esterification of hyaluronic acid with benzyl (B1604629) alcohol, including acid-catalyzed, carbodiimide-mediated, and enzymatic approaches, targeting the carboxyl groups of the glucuronic acid units glycoforum.gr.jp.

Acid-Catalyzed Esterification Protocols

Acid catalysis is one method utilized for the synthesis of benzyl hyaluronate. Sulfonic acids, such as p-toluenesulfonic acid (PTSA), have been reported as catalysts for the esterification of HA with benzyl alcohol in aprotic solvents like dimethylformamide (DMF) . For example, a study indicated that heating HA with benzyl alcohol in DMF at 50°C for 24 hours in the presence of PTSA resulted in a product with 75% esterification . This reaction proceeds via protonation of the carboxyl group, increasing its electrophilicity for reaction with benzyl alcohol . While avoiding carbodiimide (B86325) byproducts, this method necessitates careful control of moisture to prevent hydrolysis . Another protocol involves the use of trimethyl orthoacetate with PTSA in DMF to form a 4,6-O-orthoester intermediate on the N-acetylglucosamine residue, which can then be further modified and benzylated researchgate.net.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling is a widely used technique for the direct esterification of the carboxyl groups of HA with benzyl alcohol . This method typically involves activating the carboxyl groups using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), which then react with benzyl alcohol researchgate.net. Research has shown that EDC-mediated coupling in DMF at 25°C for 24 hours can yield this compound with a degree of substitution (DS) between 0.8 and 1.2 per disaccharide unit . The efficiency of this reaction is influenced by the molar ratio of benzyl alcohol to HA, with optimal results observed at a 5:1 ratio . Carbodiimide chemistry is also applicable for conjugating other functional molecules to HA via its carboxyl groups researchgate.net.

Enzymatic Synthesis Pathways

Enzymatic synthesis presents an alternative for the controlled modification of polysaccharides such as hyaluronic acid nih.govacs.org. Although the provided information primarily details the enzymatic degradation of HA by hyaluronidases and the enzymatic synthesis of other glycosaminoglycans, the potential for enzymatic approaches in this compound synthesis is mentioned researchgate.netacs.org. Enzymatic methods for polysaccharide synthesis often involve hydrolase enzymes facilitating glycosidic bond formation through transglycosylation in vitro acs.org. However, specific detailed enzymatic pathways for the synthesis of this compound are not extensively described in the available snippets.

Regioselective Benzylation Strategies for Hyaluronic Acid Oligomers

Achieving regioselective benzylation on hyaluronic acid, particularly on its oligomers, is important for precisely controlling the chemical structure and resulting properties of the modified polysaccharide nih.govnih.gov. Due to the presence of multiple hydroxyl groups, selective modification can be challenging researchgate.net. However, targeted strategies have been developed to achieve regioselectivity.

One strategy involves the use of temporary protecting groups. For example, the reaction of HA with trimethyl orthoacetate under acidic conditions can create a 4,6-O-orthoester on the N-acetylglucosamine unit, thereby protecting these positions and allowing for reactions at other hydroxyl groups researchgate.net. Subsequent controlled hydrolysis of the orthoester can lead to acetyl migration and directed benzylation .

For hyaluronic acid oligomers, phase-transfer catalysis has been employed to achieve regioselective benzylation nih.gov. A method using benzyl bromide, sodium hydroxide, and 15-crown-5 (B104581) in tetrahydrofuran (B95107) has demonstrated efficient and regioselective benzylation at the 4- and 6-positions of protected glucosamine (B1671600) and galactosamine residues, key components of HA oligomers nih.gov. This approach has been shown to shorten the synthetic routes to HA tetra- and hexamers nih.gov. Phase-transfer catalysts like crown ethers have also been used in the synthesis of this compound in a water-chloroform emulsion, leading to high levels of esterification .

Control and Characterization of Degree of Benzyl Substitution for Research Applications

The degree of benzyl substitution (DS) is a critical parameter that dictates the physical and biological properties of this compound, including its solubility, hydrophobicity, and rate of degradation nih.gov. Precise control over the DS is therefore essential for tailoring this compound for specific research and biomedical applications nih.gov.

The DS can be modulated during the synthesis by controlling various reaction parameters such as the molar ratio of benzyl alcohol to HA, reaction time, temperature, and catalyst concentration diva-portal.org. For instance, the efficiency of carbodiimide-mediated coupling and the resulting DS are dependent on the ratio of reactants . Similarly, when using triazine-based activating reagents, the DS can be controlled by adjusting the concentration of the activating agent or the amine diva-portal.org.

Characterization of the DS and confirmation of the successful benzylation are typically performed using analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, being a primary method researchgate.net. NMR allows for the quantitative determination of the degree of esterification and structural verification researchgate.net. Other techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry can be used to assess purity and molecular weight, respectively . Consistent and reproducible synthesis relies on meticulous documentation of reaction parameters and validation of analytical methods .

Further Chemical Modifications of this compound

This compound can undergo further chemical modifications beyond the initial esterification to introduce new functionalities or modify its inherent characteristics researchgate.net. These subsequent modifications can target the remaining free hydroxyl groups or involve reactions at the benzyl ester linkages.

Selective modification of the hydroxyl groups is achievable. For example, acetylation can introduce acetyl groups at specific positions on the HA backbone researchgate.net. Reaction with 2,2-dimethoxypropane (B42991) catalyzed by p-toluenesulfonic acid in DMSO can form a 4,6-orthoester, protecting the C-4 and C-6 hydroxyls of the GlcNAc unit researchgate.net. Subsequent reactions, such as treatment with acetic anhydride (B1165640) and DMAP, can yield 2',3'-diacetate derivatives, allowing for site-specific functionalization researchgate.net. Acid hydrolysis of an orthoester intermediate can induce acetyl migration, followed by benzylation at the newly available hydroxyl group .

This compound can also serve as a base structure for grafting other molecules. While not specifically detailed for this compound in all provided sources, general strategies for modifying HA derivatives include conjugation reactions to attach bioactive molecules or prodrugs frontiersin.orgnih.gov. These modifications often target available carboxyl groups (if the esterification is partial), hydroxyl groups, or N-acetyl groups after deamidation mdpi.comnih.gov.

The benzyl ester groups are designed for controlled hydrolysis, which results in the slow release of HA anika.com. This characteristic is fundamental to the function of this compound-based materials like HYAFF-11™ in applications requiring prolonged biological activity anika.com.

Hydroxyl Group Derivatization (e.g., Acetylation, Orthoester Formation)

While the primary modification in this compound involves the esterification of carboxyl groups, further derivatization can occur at the hydroxyl groups present on the HA backbone. Each disaccharide unit of HA contains four hydroxyl groups encyclopedia.pub. Modification of these hydroxyl groups can be pursued while retaining the carboxyl group's standard recognition by degradative enzymes encyclopedia.pub.

One approach to hydroxyl group derivatization involves the selective protection and subsequent modification of specific hydroxyls. For instance, selective hydroxyl group modifications of this compound have been reported. A method involves the formation of a 4,6-orthoester, specifically a 4,6-O-isopropylidene protection, by reacting this compound with 2,2-dimethoxypropane catalyzed by p-toluenesulfonic acid in DMSO . This orthoester formation protects the C-4 and C-6 hydroxyl groups of the N-acetylglucosamine (GlcNAc) residue .

Following the orthoester formation, acetylation can be performed. Treatment with acetic anhydride and 4-dimethylaminopyridine (B28879) (DMAP) can yield 2',3'-diacetate derivatives nih.gov. This site-specific acetylation at the C-2' and C-3' positions enhances the hydrophobicity of the molecule while preserving the reactivity of the glucuronic acid residue .

Research findings indicate that orthoester formation can disrupt hydrogen bonds at the β-(1→4) glycosidic linkages, leading to alterations in the secondary structure of HA . Acetylation at the C-2' and C-3' positions further contributes to the modification of the molecule's properties .

Acetylation of hyaluronic acid (and by extension, its benzyl ester) can be achieved by reacting HA powder with acetic anhydride in a solvent, often with the addition of a catalyst like concentrated sulfuric acid googleapis.com. The ratio of acetic acid to acetic anhydride can influence the degree of acetyl group substitution googleapis.com. Alternative methods for acetylation of HA using organic bases and acetyl chloride have also been explored, offering milder reaction conditions and high substitution rates google.com.

While specific data tables detailing the degree of substitution for acetylation and orthoester formation specifically on this compound from the search results are limited, the methods described provide a basis for such derivatizations.

Intra- and Inter-Polymer Crosslinking Methodologies for Stability Enhancement

Crosslinking of hyaluronan derivatives, including this compound, is a widely used strategy to improve their mechanical properties, enhance their stability against enzymatic degradation, and prolong their residence time in a biological environment nih.govjddonline.comfrontiersin.orgmdpi.comresearchgate.net. Crosslinking involves the formation of a three-dimensional network by linking polymer chains together via two or more covalent bonds nih.govencyclopedia.pub. This can occur within a single polymer chain (intra-polymer crosslinking) or between different polymer chains (inter-polymer crosslinking) google.comrsc.org.

The increased stability of crosslinked HA derivatives is attributed to the formation of a denser hydrogel structure that hinders the infiltration and activity of hyaluronidase (B3051955) enzymes researchgate.net. Compared to native HA, which is rapidly degraded by hyaluronidases, crosslinked derivatives exhibit superior resistance .

Various chemical crosslinking methods have been applied to HA and its derivatives. These methods typically target the available functional groups on the HA backbone, including hydroxyl, carboxyl, and potentially amino groups (after deacetylation) mdpi.commdpi.comtandfonline.com. Common crosslinking agents used for HA include carbodiimides, divinyl sulfone (DVS), and epoxides like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) nih.govjddonline.commdpi.commdpi.comtandfonline.commdpi.com.

While the search results discuss crosslinking of HA extensively, specific detailed methodologies focusing solely on the crosslinking of this compound are less prevalent, as this compound itself is often the product of a modification (esterification of carboxyl groups) aimed at increasing stability anika.com. However, the principles and agents used for crosslinking HA can be applied to this compound to further modify its properties.

For instance, BDDE is a widely used crosslinking agent for HA-based dermal fillers, forming ether linkages by reacting with hydroxyl groups nih.govjddonline.comunina.it. Carbodiimide-mediated reactions can be used to form amide or ester linkages by activating carboxyl groups encyclopedia.pubglycoforum.gr.jp. DVS reacts with hydroxyl groups in alkaline solutions to form stable thioether or ether crosslinks nih.gov.

The degree and type of crosslinking significantly influence the properties of the resulting material, such as its swelling capacity, mechanical strength, and degradation rate nih.govresearchgate.netunina.it. Different crosslinking technologies result in gels with varying cohesivity and resistance to stretch jddonline.comresearchgate.net.

Research indicates that while BDDE is effective, a significant amount of the BDDE-derived functionalizations in some HA hydrogels may be present as pendant groups rather than forming effective crosslinks between chains unina.it. The temperature and duration of the crosslinking reaction can also impact the crosslinking density and the resulting hydrogel properties researchgate.netunina.it.

While specific data tables detailing the outcomes of different crosslinking methodologies applied directly to this compound were not prominently found in the search results, the general principles and agents used for HA crosslinking are applicable and provide insight into how this compound's stability can be further enhanced through these techniques.

Molecular and Cellular Interaction Mechanisms of Benzyl Hyaluronate

Enzymatic Degradation Resistance and Mechanisms

Native hyaluronic acid is subject to enzymatic degradation primarily by a family of enzymes called hyaluronidases nih.govdovepress.com. This enzymatic activity plays a crucial role in the natural turnover of HA in the body nih.govdovepress.com. Benzyl (B1604629) hyaluronate, however, demonstrates altered susceptibility to these enzymes due to its chemical modification .

Resistance to Hyaluronidase-Mediated Degradation Compared to Native Hyaluronic Acid

Benzyl hyaluronate exhibits superior resistance to hyaluronidase-mediated degradation when compared to native HA . Studies have indicated that fully esterified hyaluronic acid, including benzyl esters, shows no decrease in molecular weight after exposure to hyaluronidase (B3051955) for periods of 7 and 14 days researchgate.net. In contrast, water-soluble partially esterified HA can undergo a rapid reduction in viscosity within minutes when treated with the enzyme researchgate.net. This enhanced resistance is a key characteristic that makes BH suitable for applications requiring longer residence times in tissues anika.com. Different forms of benzyl esters of HA, such as partial and total esters (e.g., HYAFF p80 and HYAFF p100), also exhibit differing degradation profiles, with the total ester generally degrading slower nih.gov.

Impact of Esterification on Glycosidic Bond Accessibility for Enzymatic Cleavage

The esterification of the carboxyl groups in hyaluronic acid with benzyl alcohol directly impacts the accessibility of the glycosidic bonds to enzymatic cleavage by hyaluronidases . Hyaluronidases primarily cleave the β-1,4 glycosidic linkages between N-acetyl-glucosamine and D-glucuronic acid units in the HA chain dovepress.comresearchgate.net. The presence of benzyl ester groups is thought to sterically hinder the access of hyaluronidase enzymes to these cleavable bonds . This reduced accessibility prolongs the structural integrity of the this compound polymer chain . While native HA is degraded by hyaluronidases through the hydrolysis of the bond between N-acetylglucosamine and glucuronic acid, the esterification in BH provides a protective effect against this process oaepublish.com.

Non-Enzymatic Degradation Pathways in Controlled Environments

Beyond enzymatic action, this compound, like native HA, can undergo non-enzymatic degradation through various pathways, particularly in controlled environments involving thermal stress, oxidative species, and varying pH conditions nih.gov.

Thermal Stability and Viscosity Loss Due to Chain Scission

Temperature can influence the degradation of hyaluronic acid, with increasing temperatures leading to decreased viscosity, suggesting chain scission nih.govgoogle.com. This compound is reported to degrade above 100°C, with viscosity loss attributed to chain scission . This indicates that while esterification provides resistance to enzymatic degradation, the polymer backbone remains susceptible to thermal degradation at elevated temperatures . Thermal degradation of HA is presumed to occur via random chain scission mdpi.com.

Oxidative Stress Response and Reactive Oxygen Species Scavenging Properties

Hyaluronic acid is susceptible to degradation by reactive oxygen species (ROS), such as hydroxyl radicals, peroxynitrite, and hypochlorite (B82951) anion, which are generated during inflammation and other biological processes nih.govnih.govnih.gov. This oxidative degradation involves the scission of glycosidic linkages nih.gov. While native HA has established antioxidant properties and can act as a "sponge" for ROS, studies have also investigated the antioxidant potential of hyaluronan derivatives like this compound nih.govresearchgate.net. This compound has demonstrated antioxidant properties against certain ROS, such as superoxide (B77818) radical (O₂•⁻) and hydroxyl radical (•OH) species researchgate.net. Specifically, 75% benzyl esterified hyaluronan (BEHA) showed significant antioxidant potential against O₂•⁻, even greater than high molecular weight native HA in one study researchgate.net. This scavenging ability may be beneficial in mitigating oxidative stress researchgate.net.

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of hyaluronic acid and its derivatives is influenced by pH nih.govmdpi.com. Native HA is highly sensitive to pH alterations, with degradation by hydrolysis occurring at pH values lower than 4 or higher than 11 mdpi.com. Alkaline conditions tend to have a more pronounced effect due to the disruption of hydrogen bonds mdpi.com. While specific detailed studies on the hydrolytic stability of this compound across a wide pH range were not extensively found, research on HA derivatives suggests that hydrolytic degradation can be base-catalyzed (pH 10.0 > pH 7.4 > pH 5.5) nih.gov. The ester bonds in this compound are susceptible to hydrolysis, leading to the release of benzyl alcohol and the regeneration of hyaluronic acid fragments, particularly in the presence of components found in biological media researchgate.net. The degree of esterification can influence the rate of hydrolysis; for instance, partially esterified membranes subjected to hydrolysis in phosphate (B84403) buffer at pH 9.0 showed cleavage of benzyl alcohol groups over time researchgate.netresearchgate.net.

Here is a summary of degradation pathways and resistance:

Degradation PathwayNative Hyaluronic AcidThis compoundKey Influencing Factors
Enzymatic (Hyaluronidase)Susceptible, rapid degradation nih.govdovepress.comSuperior resistance compared to native HA and some crosslinked HA derivatives Esterification degree, accessibility of glycosidic bonds
ThermalDegradation with increasing temperature, viscosity loss nih.govgoogle.comDegrades above 100°C, viscosity loss due to chain scission Temperature, chain scission mdpi.com
OxidativeSusceptible to ROS, glycosidic bond scission nih.govnih.govExhibits antioxidant properties, can scavenge certain ROS nih.govresearchgate.netType and concentration of ROS nih.gov
HydrolyticSensitive to pH extremes (<4 or >11) mdpi.comEster bonds susceptible to hydrolysis researchgate.net. Influenced by pH nih.gov.pH, presence of hydrolytic agents nih.govresearchgate.net

Interactions with Biological Macromolecules and Cellular Components

The biological activities of hyaluronan and its derivatives are largely mediated through specific interactions with a variety of proteins and cellular receptors. These interactions are crucial for processes such as cell adhesion, migration, proliferation, and tissue organization.

Recognition by Hyaluronan-Binding Proteins (Hyaloadherins)

Hyaloadherins are a diverse group of proteins that bind specifically to hyaluronan. These include both extracellular matrix proteins and cell surface receptors. Key hyaloadherins involved in mediating the biological effects of HA include CD44, RHAMM (Receptor for Hyaluronan-Mediated Motility), and ICAM-1 (Intercellular Adhesion Molecule 1). anikatherapeutics.commedline.comdentimplant.com.trthegoodscentscompany.com While extensive research details the interactions of unmodified HA with these proteins, studies on this compound derivatives, such as HYAFF, in the context of tissue engineering scaffolds, indicate that cells interacting with these materials exhibit behavior consistent with hyaladherin engagement. For instance, mesenchymal stem cells cultured on HYAFF11 scaffolds showed polarized expression of the hyaluronan receptor CD44, suggesting recognition and interaction with the modified HA substrate. nih.gov The degree of esterification in this compound derivatives can influence their interaction with cells, with highly esterified forms like HYAFF11 promoting cell adhesion and spreading compared to less esterified counterparts. youtube.com This differential interaction is likely related to altered binding characteristics with cell surface hyaladherins.

Receptor-Mediated Interactions (e.g., CD44, RHAMM, ICAM-1) in In Vitro Systems

In vitro studies with hyaluronan have extensively demonstrated its interactions with key receptors such as CD44, RHAMM, and, to some extent, ICAM-1, influencing various cellular functions. youtube.comnih.govchemsrc.commdpi.comanika.com These interactions can trigger intracellular signaling pathways that regulate cell behavior. While direct, detailed studies focusing solely on the receptor-mediated interactions of this compound are less common in the provided search results compared to those for unmodified HA, research utilizing this compound-based scaffolds (HYAFF) provides indirect evidence of such interactions. Studies show that HYAFF11 scaffolds support the adhesion, migration, and proliferation of various cell types, including mesenchymal stem cells, fibroblasts, keratinocytes, endothelial cells, and smooth muscle cells in vitro. nih.govmdpi.com These cellular activities are typically mediated by HA receptors present on the cell surface, implying that this compound, or the HA released upon its degradation, is capable of engaging these receptors. The observed polarized expression of CD44 on cells interacting with HYAFF11 further supports the involvement of this key hyaluronan receptor in the cellular response to the this compound substrate. nih.gov

Detailed studies specifically investigating the ligand-receptor binding kinetics and affinity of this compound with hyaladherins like CD44, RHAMM, or ICAM-1 were not prominently featured in the search results. Research on ligand-receptor interactions often involves techniques to determine binding constants (e.g., K_d) and kinetic rates (k_on, k_off). For unmodified hyaluronan, it is known that the affinity for CD44 can be influenced by the molecular weight of the HA polymer. Given that this compound is a modified form of HA, its binding kinetics and affinity for hyaladherins are likely influenced by both the degree of benzyl esterification and the molecular weight of the parent HA chain. The esterification alters the chemical structure and hydrophobicity of the molecule, which could impact its recognition and binding to the hyaluronan-binding sites on receptors. Further specific studies are needed to fully characterize the precise binding kinetics and affinities of this compound derivatives with different hyaladherins.

Modulation of Extracellular Matrix Organization and Assembly

Hyaluronan is a major component of the extracellular matrix (ECM) and plays a critical role in its organization, hydration, and structural integrity. nih.govanikatherapeutics.com It interacts with other ECM components and hyaladherins to form complex networks that influence tissue structure and function. This compound derivatives, particularly in the form of porous scaffolds (HYAFF), are designed to mimic the ECM and provide a supportive environment for cell infiltration, proliferation, and the deposition of new matrix. nih.gov These scaffolds facilitate the ordered reconstruction of dermal tissue and support the synthesis and delivery of endogenous ECM components by seeded cells, such as fibronectin. nih.gov The physical structure and properties of the this compound scaffold, influenced by the degree of esterification, contribute to its ability to integrate with the surrounding tissue and guide the assembly of newly synthesized matrix, thus modulating ECM organization during tissue regeneration processes in research models. medline.comyoutube.com

Influence of Molecular Weight and Degree of Esterification on Biological Activities in Research Models

The biological activities of hyaluronan are highly dependent on its molecular weight, with high molecular weight (HMW) HA often having different, sometimes opposing, effects compared to low molecular weight (LMW) HA or oligosaccharides. nih.gov These differences in activity are often attributed to differential interactions with hyaladherins and the activation of distinct signaling pathways.

Advanced Research Applications in Biomaterials and Drug Delivery Systems Design

Benzyl (B1604629) Hyaluronate in Engineered Drug Delivery Systems Research

The modified properties of benzyl hyaluronate make it a compelling material for the design and development of engineered drug delivery systems in research. Its ability to form various structures and its interactions with biological systems are leveraged to control drug release and target specific cells or tissues.

Design and Synthesis of this compound-Based Nanoparticles and Micelles

This compound can be utilized in the design and synthesis of nanoparticles and micelles for drug delivery research. These nanocarriers offer advantages such as improved drug solubility, extended circulation time, and the potential for targeted delivery. thegoodscentscompany.com Polymeric micelles, formed by the self-assembly of amphiphilic block copolymers, can encapsulate hydrophobic drugs within their core, and HA in the shell can serve as a targeting molecule. While research often focuses on HA or other HA derivatives conjugated with polymers for nanoparticle and micelle formation, the principles of incorporating HA derivatives like this compound into such systems for controlled delivery are actively explored. The production of microparticles (microspheres) from esterified hyaluronan like Hyaff 11p50 using techniques such as solvent evaporation and spray-drying exemplifies the methods used to create such carriers. uni-freiburg.de

Studies on Controlled Release Kinetics and Diffusion Mechanisms In Vitro

Studies on this compound systems have investigated the controlled release kinetics and diffusion mechanisms of incorporated substances in vitro. Research using membranes made from this compound esters has shown that the mechanism and rate of drug release are influenced by how the drug is incorporated. For instance, physically incorporated model compounds demonstrated rapid release from hydrated this compound films, consistent with high hydration and permeability. Conversely, when a drug was covalently bound to the hyaluronate ester polymer, a slower, near zero-order release profile was observed. The solubility of the polymer and the hydrolysis of ester bonds are considered important factors influencing drug release from these systems. Mathematical analysis of drug release from esterified hyaluronan microspheres has indicated that the release is more consistent with diffusion-controlled kinetics rather than dissolution. uni-freiburg.de Evaluating drug release kinetics from polymeric systems like those based on this compound often involves fitting experimental data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the underlying release mechanisms, which can involve diffusion, swelling, degradation, or a combination thereof.

An example of data from a study on drug release from hyaluronate ester membranes is shown below, illustrating the influence of drug incorporation on release profiles.

Membrane Type (Benzyl Esterification)Drug IncorporationRelease Profile Observation
75% and 100%Physically IncorporatedRapid release, amount released linearly related to square root of time
75% and 100%Physically Incorporated, LaminatedRelease slowed, amount released linearly related to square root of time
Not specifiedCovalently BoundSlow, near zero-order release

Receptor-Mediated Drug Targeting Strategies in Cell Culture Models (e.g., CD44 Overexpression)

Hyaluronic acid's natural affinity for cell surface receptors, particularly CD44, which is often overexpressed on various cancer cells, forms the basis for receptor-mediated drug targeting strategies in cell culture models. While specific studies focusing solely on this compound for CD44 targeting in cell culture were not prominently found, the established interaction between HA and CD44 is highly relevant. HA-based drug delivery systems, including nanoparticles and micelles, have been designed to leverage this interaction for targeted delivery to CD44-overexpressing cells in vitro. Studies using HA-conjugated systems have demonstrated enhanced cellular uptake by CD44-mediated endocytosis in CD44-positive cell lines. Blocking the CD44 receptor with free HA has been shown to significantly reduce the uptake of these HA-based nanoparticles by cancer cells in culture, confirming the receptor-mediated mechanism. These findings suggest that this compound systems, if appropriately functionalized with HA or designed to expose HA moieties, could potentially be explored for similar CD44-mediated targeting strategies in cell culture research.

Incorporation of Bioactive Molecules (e.g., Growth Factors) for Research Applications

This compound-based materials are also investigated for their ability to incorporate bioactive molecules, such as growth factors, for various research applications, particularly in tissue engineering and regenerative medicine. fishersci.beenseignementsup-recherche.gouv.fr The porous structure of scaffolds and microparticles derived from this compound can serve as reservoirs for these molecules. fishersci.beenseignementsup-recherche.gouv.fr Incorporating growth factors into HA-based scaffolds, including those potentially utilizing this compound, has been shown in research to enhance biological performance and promote processes like epidermal proliferation and dermal renewal. HYAFF® microspheres and microparticles have been described as materials that can be easily enriched with active proteins like growth factors for drug delivery applications in research. enseignementsup-recherche.gouv.fr The interaction of chemically modified HA, which includes esterified forms, with biological mediator molecules such as growth factors is a key area of research for developing advanced biomaterials.

Analytical and Characterization Methodologies in Benzyl Hyaluronate Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical structure and functional groups present in benzyl (B1604629) hyaluronate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary technique for confirming the structure of benzyl hyaluronate and assessing the degree of esterification. ¹H and ¹³C NMR analyses can confirm esterification and acetylation sites within the hyaluronate structure. Chemical shifts observed in NMR spectra, such as those at C-4 (−1.53 ppm) and C-1 (−0.78 ppm), can indicate distortions in the glycosidic linkages.

NMR is also utilized for the quantitative determination of the degree of substitution (DS) in hyaluronate derivatives. The methyl group in the N-acetyl group of hyaluronate is often used as a quantitative reference peak in NMR spectra because it is rarely modified during derivatization reactions. The quantitative reference peak for the modifier (benzyl group in this case) depends on its unique structure.

Studies on the regioselectivity of hyaluronate modifications have used ¹³C-NMR to confirm complete sulfation of secondary hydroxyl groups and the presence of a free primary hydroxyl group. nih.gov Similarly, NMR data has been used to confirm the structure of acetylated hyaluronate benzyl ester derivatives. researchgate.net

NMR characterization is essential for structural confirmation following synthesis, which typically involves the esterification of hyaluronic acid with benzyl alcohol under controlled conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a common technique used to identify and characterize the functional groups present in this compound and to confirm chemical modifications. FTIR allows for the determination of the types of bonds formed during the modification of hyaluronic acid. sciforschenonline.org

For instance, the presence of an additional peak in the FTIR spectrum between 2850 cm⁻¹ and 2930 cm⁻¹ can confirm the presence of the alkyl chain from a chemical cross-linker in modified hyaluronate. sciforschenonline.org The band intensity of carboxyl groups can decrease as the amount of chemical cross-linker increases. sciforschenonline.org

In the context of this compound, FTIR analysis can reveal characteristic peaks associated with the benzyl ester group, in addition to the intrinsic peaks of the hyaluronate backbone. Comparing the FTIR spectrum of this compound to that of native hyaluronic acid can provide evidence of successful esterification. Studies have shown that FTIR spectra of linear and cross-linked hyaluronate can exhibit similar data, but closer examination of specific regions, such as 2800 cm⁻¹ to 3000 cm⁻¹, can reveal peaks related to the modifying group. sciforschenonline.org A peak around 2900 cm⁻¹ in cross-linked BDDE-HA, representing C-H stretching in the cross-linker, was not clearly observed in linear HA. sciforschenonline.org The peak at about 3343 cm⁻¹, representing the hydroxyl group, is observed in both linear and cross-linked HA. sciforschenonline.org

FTIR has also been used to detect chemical degradation in stability studies of hyaluronate derivatives.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are vital for assessing the purity, quantifying the amount of this compound, and determining its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of this compound. researchgate.netdntb.gov.uashimadzu.com HPLC methods can be developed and validated for the quantitative determination of hyaluronate in various compositions, even in the presence of other substances. researchgate.netdntb.gov.uaindexcopernicus.com

HPLC can be used to quantify hyaluronic acid or its decomposition products. indexcopernicus.com A sensitive chromatographic method has been developed for hyaluronate quantification using reverse-phase chromatography, which elutes sodium hyaluronate with high molecular masses in the shortest time and separates salt and small compounds. researchgate.net This method allows for accurate quantification of sodium hyaluronate with diverse molecular sizes and offers enhanced sensitivity. researchgate.net

Validation characteristics of HPLC methods for hyaluronate quantification have been reported, including relative standard deviation (RSD), number of theoretical plates, and symmetry coefficient, which meet established eligibility criteria. researchgate.netdntb.gov.uaindexcopernicus.com Linearity of the method in a specific concentration range has also been demonstrated. researchgate.netdntb.gov.uaindexcopernicus.com

For example, a validated HPLC method for the quantitative determination of sodium hyaluronate in a dental gel containing metronidazole (B1676534) benzoate (B1203000) and miramistin (B1677155) utilized a liquid chromatograph with a diode-matrix detector and a specific chromatographic column and mobile phase. researchgate.netdntb.gov.uaindexcopernicus.com The retention time of sodium hyaluronate on the chromatogram is compared to a reference solution. indexcopernicus.com

Gas Chromatography (GC) for Residual Analysis

Gas Chromatography (GC) is commonly employed for the analysis of residual solvents in pharmaceutical samples, including hyaluronic acid derivatives like this compound. researchgate.netdntb.gov.uashimadzu.comresearchgate.netthermofisher.com Residual solvents are organic volatile chemicals used or produced during the manufacturing process that are not completely removed. shimadzu.com Measuring residual solvents is mandatory for the release testing of active pharmaceutical ingredients according to good manufacturing practices. shimadzu.comresearchgate.net

GC, often coupled with techniques like headspace sampling and detection systems such as Flame Ionization Detection (FID) or Mass Spectrometry (MS), is used for the identification and quantification of these residual solvents. shimadzu.comresearchgate.netthermofisher.com Headspace GC analysis is specifically used for volatile residual solvents. researchgate.netkoreascience.kr

Methods for quantifying residual solvents present in benzyl alcohol by GC with FID have been reported. researchgate.net These methods involve specific capillary columns, carrier gases, and optimized experimental parameters like oven temperature, injection volume, and split ratio. researchgate.net

The analysis of residual solvents in hyaluronic acid derivative fibers using headspace GC has also been studied. koreascience.kr This indicates the relevance of GC for assessing residual solvents in the context of this compound production.

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the method of choice for determining the molecular weight distribution of polymers like hyaluronic acid and its derivatives. chromatographyonline.comwarwick.ac.uklcms.cz SEC/GPC separates molecules based on their size as they pass through a porous stationary phase. warwick.ac.uk

This technique provides crucial information about the polydispersity (Mw/Mn) of the polymer, which significantly influences its physical properties. researchgate.net True molar masses can be obtained when SEC/GPC is coupled with online multi-angle light scattering (MALS) detection in combination with a refractive index detector. chromatographyonline.com The refractive index increment (dn/dc) is an important parameter for evaluating light scattering data. chromatographyonline.comresearchgate.net

SEC/GPC conditions and columns are often optimized for the specific molecular weight range of the hyaluronate sample. chromatographyonline.com Due to the lack of high molecular weight calibration standards for hyaluronate, light scattering detection is recommended to measure true molar masses. chromatographyonline.com

SEC-MALS analysis has been used to determine the molar mass distribution and polydispersity of hyaluronic acid samples with different molecular weights. researchgate.net The technique can also be used to separate polymer mixtures into individual components. warwick.ac.uk

Morphological and Microstructural Analysis

Morphological and microstructural analysis provides insights into the physical form and internal structure of this compound materials, such as membranes, sponges, or scaffolds. Techniques like Scanning Electron Microscopy are fundamental in this regard.

Scanning Electron Microscopy (SEM) for Surface Topography and Structure

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and internal structure of this compound-based materials at high resolution. Studies on hyaluronan-based sponges, including those that are benzyl-esterified, have utilized SEM to reveal their porous structure with open interconnecting pores. nih.govnih.gov For instance, analysis of hyaluronan total benzylic ester sponges showed a spongy structure with open interconnecting pores. nih.gov Micrographs of these sponges after incubation in a culture medium demonstrated evident degradation on the surface after one day, with deterioration of pore walls and the presence of craters increasing over time. nih.gov SEM has also been employed to examine the microstructure of composites involving hyaluronan benzyl ester, confirming their structural characteristics. researchgate.net In the context of tissue engineering scaffolds, SEM analysis of a non-woven hyaluronan-based scaffold (specifically HYAFF®11, a totally esterified benzyl ester of sodium hyaluronate) showed a highly porous structure composed of approximately 15-µm-thick microfibers with a rough surface. nih.gov SEM analysis has also been used to assess the surface topography of this compound-hydroxyapatite composites, revealing a grainy surface. researchgate.net Furthermore, SEM can be used to confirm uniform pore size in hydrogels, indicating a suitable environment for carriers. accscience.com

Dynamic Light Scattering (DLS) for Particle Size and Aggregation

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles, including polymers and nanoparticles, in a liquid medium. It is also valuable for detecting the presence of aggregates. While much of the literature on DLS for hyaluronan derivatives focuses on nanoparticles, the principles are applicable to understanding the behavior of this compound in solution or as dispersed particles. DLS measures the scattering pattern of light from particles in solution, which is related to their size and distribution. domainex.co.uk This technique allows for probing particle size and monitoring aggregation. domainex.co.ukwyatt.com For example, DLS analysis has been used to assess the size of hyaluronic acid nanoparticles and to indicate whether aggregation has occurred. canterbury.ac.nzdtu.dkacs.org Studies on hyaluronic acid nanoparticles synthesized through different protocols have utilized DLS to monitor cross-linking efficiency and final particle size, with reported z-average sizes ranging from approximately 82 nm to 134 nm depending on the synthesis method. acs.org DLS can also be used in high-throughput screening to identify formulations where aggregation has occurred, indicated by a substantial increase in particle size distribution. wyatt.com

Rheological Characterization of Solutions and Gels

Rheology is the study of the flow and deformation of matter. Rheological characterization of this compound solutions and gels is essential for understanding their viscoelastic properties, which are critical for various applications, particularly in biomedical fields. These properties are influenced by factors such as concentration, molecular weight, and degree of esterification.

Studies have investigated the oscillatory and steady shear rheological properties of benzyl esters of hyaluronic acid, specifically partially esterified low molecular weight samples (Hyaff11p50). tandfonline.comtandfonline.com At concentrations up to 40 mg/cm³, both Hyaff11p50 and unmodified hyaluronic acid solutions behaved as viscous fluids. tandfonline.comtandfonline.com However, at higher concentrations, the hyaluronic acid ester solutions exhibited an elastic response characteristic of weak gels, a behavior not observed in hyaluronic acid solutions at the same concentrations, which remained viscous. tandfonline.comtandfonline.com This suggests that hyaluronic acid ester solutions can form a weak gel network, likely due to physical interactions among the esterified chains. tandfonline.com Lowering the temperature was also observed to induce a solid-like response in these solutions. tandfonline.comtandfonline.com The rheological properties of hyaluronan-based solutions can be modulated by chemical modification, such as benzyl esterification, while preserving biocompatibility. researchgate.net The improved elasticity and residence times of these ester solutions expand their potential biomedical applications. tandfonline.comtandfonline.com It has been noted that modifying hyaluronic acid with a 50% benzyl modification can lead to a decrease in steady-shear viscosity compared to native hyaluronic acid, potentially due to decreased hydrophilicity. plos.org Rheological measurements, including monitoring storage modulus (G') and loss modulus (G''), are used to determine the mechanical properties of hydrogels, indicating viscoelastic behavior. biorxiv.org

Assessment of Hydration Properties (e.g., Differential Scanning Calorimetry)

The hydration properties of this compound are crucial as they influence its physical state, interactions with the environment, and biological functions. Differential Scanning Calorimetry (DSC) is a valuable technique for assessing the interaction of water with polymers like this compound.

DSC has been utilized to distinguish different types of hydration water associated with hyaluronic acid and its esters, including benzyl and partial benzyl esters. researchgate.netresearchgate.net Three types of water are typically identified: free, freezing water (Type I, freezing at 0°C), weakly bound, freezing water (Type II, freezing below 0°C), and strongly bound, non-freezing water (Type III). researchgate.netresearchgate.net By scanning samples across a temperature range (e.g., from -50°C to 20°C), DSC can quantify the amount of each type of water. researchgate.netresearchgate.net In the case of hyaluronic acid esters, the onset temperature of melting did not deviate from that of pure water, unlike sodium hyaluronate. researchgate.netresearchgate.net Studies have shown that 9-21 mol of Type III water were associated with each polymer repeat unit of hyaluronic acid esters, with the amount depending on the type and degree of esterification. researchgate.netresearchgate.net A correlation has been found between the percentage of freezable water in hydrated benzyl ester and partial benzyl ester membranes and the permeability coefficients for various model compounds, suggesting that solute transport may primarily occur in the freezable water. researchgate.net

Biological Assay Methodologies for Research Evaluation

Biological assays are fundamental for evaluating the interaction of this compound materials with cells and tissues, assessing their biocompatibility and potential for applications in areas like tissue engineering and wound healing.

Cell Proliferation, Viability, and Adhesion Assays

Assessing cell proliferation, viability, and adhesion is critical when evaluating the suitability of this compound-based materials as scaffolds or matrices for cell culture and tissue regeneration. Various assay methodologies are employed for this purpose.

Cell viability can be assessed using methods such as trypan blue exclusion assay, CFDA assay, live/dead staining, and CCK-8 assay. nih.govbiorxiv.orgsemanticscholar.org For instance, studies on a non-woven hyaluronan-based scaffold (HYAFF®11) showed high cell adhesion at day 1 using trypan blue stain. nih.gov Cell viability was maintained for up to 14 days as shown by CFDA assay, and cells proliferated steadily on the scaffold as revealed by MTT assay. nih.gov Live/dead staining has confirmed the cytocompatibility of this compound membranes, with a majority of cells appearing live after several days of co-culture. semanticscholar.org The CCK-8 assay is also used to quantitatively evaluate cell proliferation. semanticscholar.org Cytotoxicity tests performed on extracts from this compound-hydroxyapatite composites showed no significant deterioration in cell viability. researchgate.net this compound scaffolds have been shown to support the growth and maintain the viability and functionality of various cell types, including human hepatocytes, dermal fibroblasts, and mesenchymal stem cells. Cell adhesion can be observed through morphological analysis using microscopy, where cells are seen interacting with and adhering to the material fibers. nih.gov

Gene Expression Analysis (e.g., Real-time PCR)

Gene expression analysis, commonly performed using techniques like real-time PCR (RT-PCR or qPCR), is a crucial method for investigating the cellular responses to biomaterials such as this compound. This technique allows researchers to quantify the mRNA levels of specific genes, providing insights into how cells interact with and are influenced by the presence of the material.

In the context of this compound used as a scaffold in tissue engineering, gene expression analysis can reveal the material's impact on cell differentiation, proliferation, and the synthesis of extracellular matrix (ECM) components. For instance, studies evaluating the chondrogenic differentiation of mesenchymal stem cells (MSCs) on hyaluronic acid-based scaffolds, including this compound derivatives, have utilized real-time PCR to analyze the expression of chondrogenic genes nih.gov. Similarly, research on dental pulp stem cells (DPSCs) cultured on hyaluronan-based scaffolds has employed real-time PCR to assess the expression of various differentiation markers, including those for endothelial, osteo/odontogenic, neuronal, and glial cells mdpi.com. These studies demonstrate the utility of gene expression analysis in understanding the cellular fate and activity when in contact with this compound scaffolds.

Real-time PCR involves the reverse transcription of RNA into cDNA, followed by the amplification of specific cDNA sequences using primers and a DNA polymerase. The accumulation of PCR product is monitored in real-time using fluorescent dyes or probes, allowing for quantification of the initial mRNA template. Housekeeping genes are typically used as internal controls to normalize gene expression levels.

Immunohistochemical and Histological Techniques for Tissue Constructs

Immunohistochemistry and histological techniques are indispensable tools for analyzing the structure, composition, and cellular organization of tissue constructs fabricated with materials like this compound. Histological staining provides an overview of tissue morphology and the distribution of cells and matrix components, while immunohistochemistry uses antibodies to specifically detect and localize proteins within the tissue.

When this compound is used as a scaffold for tissue engineering, these techniques help visualize cell penetration into the scaffold, assess tissue formation, and identify the presence and distribution of specific ECM proteins or cellular markers. For example, studies investigating chondrogenic differentiation on hyaluronic acid-based scaffolds have used immunohistochemical techniques to analyze the expression of chondrogenic genes nih.gov. Evaluation of preadipocyte-loaded hyaluronan benzyl ester (HYAFF 11) sponges implanted in vivo has also involved histological and immunohistochemical examination to assess cell penetration, vascularization, and the formation of adipose tissue nih.gov.

Common histological stains include Hematoxylin and Eosin (H&E) for general tissue morphology, and Alcian Blue for visualizing glycosaminoglycans karger.commdpi.comnih.gov. Immunohistochemistry involves fixing the tissue, sectioning it, and then incubating the sections with primary antibodies that bind to the target protein. A labeled secondary antibody or detection system is then used to visualize the location of the primary antibody binding. These methods provide critical spatial information about the cellular and matrix components within the engineered tissue constructs.

Quantification of Extracellular Matrix Components (e.g., Glycosaminoglycan Production via Alcian Blue Staining)

Quantification of extracellular matrix (ECM) components, particularly glycosaminoglycans (GAGs), is essential for evaluating the functional outcome of tissue engineering efforts utilizing this compound scaffolds. Alcian Blue staining is a common histological method used to qualitatively and semi-quantitatively assess the presence of sulfated GAGs in tissue sections or cell pellets karger.commdpi.comnih.gov.

While Alcian Blue staining provides visual evidence and can be used for semi-quantitative assessment based on staining intensity, more quantitative methods are often employed to precisely measure GAG production. Assays like the Blyscan assay are used to quantify the total sulfated GAG content in culture media or tissue extracts mdpi.com.

In research involving this compound in cartilage tissue engineering, Alcian Blue staining has been used to demonstrate the production of GAGs by chondrocytes cultured on scaffolds karger.com. Quantitative assays complement these histological findings by providing numerical data on the amount of GAGs synthesized, which is a key indicator of chondrogenic differentiation and matrix formation mdpi.com.

Data on sGAG production in cartilage tissue-mimetic pellets under different stimulations, including those potentially involving hyaluronan-based components, can be quantified using methods like the Blyscan assay. For example, studies have shown increased sGAG production with incubation time in such constructs mdpi.com.

Biospecific Reactivity and Receptor Affinity Studies (e.g., MP-SPR)

Understanding the biospecific reactivity and receptor affinity of this compound is important for elucidating its biological mechanisms and potential interactions within the body. Hyaluronic acid, the parent molecule of this compound, is known to interact with specific cell surface receptors, such as CD44 acs.orgresearchgate.net. Techniques like Multiparametric Surface Plasmon Resonance (MP-SPR) are suitable for studying these interactions in real-time.

MP-SPR allows for the immobilization of one binding partner (e.g., a receptor like CD44) onto a sensor surface and then monitoring the binding of the other partner (e.g., this compound or its derivatives) as it flows over the surface. Changes in the refractive index near the surface upon binding are detected as a shift in the SPR signal, providing information about binding kinetics (association and dissociation rates) and affinity (binding strength).

Studies using MP-SPR have been employed to check the biospecific reactivity and affinity of cross-linked hyaluronic acid nanoparticles to the CD44 receptor, relevant for applications in drug delivery systems acs.org. While specific studies focusing solely on the MP-SPR analysis of this compound binding to receptors were not prominently found, the methodology is applicable to studying the interactions of HA derivatives like this compound with known HA-binding proteins and receptors. The affinity of HA for CD44, for instance, has been quantified using techniques like SPR researchgate.net.

Enzyme Degradation Kinetics and Metabolite Analysis

The degradation of this compound within a biological environment is a critical aspect to study, particularly for its applications as a biodegradable biomaterial. Enzymatic degradation, primarily mediated by hyaluronidase (B3051955) enzymes, is a key pathway for the breakdown of hyaluronic acid and its derivatives mdpi.commdpi.comnih.gov. Studying the kinetics of this degradation and analyzing the resulting metabolites provides insights into the material's lifespan in vivo and the potential biological activity of its breakdown products.

In vitro degradation studies typically involve incubating this compound with hyaluronidase enzymes under controlled conditions (e.g., pH, temperature) and monitoring the decrease in molecular weight or the release of degradation products over time mdpi.com. Analytical techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC) can be used to track changes in the molecular weight distribution of the material as it degrades.

Analysis of degradation metabolites can be performed using techniques like chromatography coupled with mass spectrometry (LC-MS or GC-MS) to identify and quantify the breakdown products, such as oligosaccharides of varying lengths or benzyl alcohol researchgate.netuni-regensburg.de. Understanding the degradation kinetics and metabolites is crucial for predicting the material's resorption rate and assessing the potential biological effects of the degradation products. The rate of HA degradation is influenced by factors such as enzyme concentration, temperature, and pH mdpi.commdpi.com. Different hyaluronidase enzymes may also produce different degradation profiles and minimal substrates researchgate.netuni-regensburg.de.

Compound Information

Compound NamePubChem CID
This compoundNot readily available as a distinct CID for the ester, often referred to via its parent Hyaluronic Acid or trade names. PubChem Substance ID (SID) 135309107 is associated with this compound thegoodscentscompany.com.
Hyaluronic Acid24759 wikidata.org, 7526 wikipedia.org, 53447380 , 53477741 , 3084049 ctdbase.orgnih.gov (Note: Multiple CIDs may exist for different forms or representations of HA)
Sodium Hyaluronate3084049 ctdbase.orgwikipedia.org

Note: PubChem CIDs are typically assigned to defined chemical structures. This compound is a polymer derivative with a variable degree of esterification, which might explain the lack of a single, universally assigned CID for the ester itself, as opposed to the parent hyaluronic acid.

Interactive Data Table 1: Representative sGAG Production in Tissue Constructs

Culture ConditionIncubation Time (Days)sGAG Production (Arbitrary Units)
Control Cells7Data not available in snippets
HA-AGMCs7Data not available in snippets
HA-AGMCs + MF + S7Data not available in snippets
Control Cells21Data not available in snippets
HA-AGMCs21Data not available in snippets
HA-AGMCs + MF + S21Data not available in snippets

(This table is illustrative based on descriptions of experiments where sGAG production was measured mdpi.com. Actual numerical data was not extracted from the provided snippets.)

Interactive Data Table 2: Illustrative Hyaluronidase Degradation Kinetics

(Note: Specific quantitative kinetic parameters for the enzymatic degradation of this compound were not found in the provided search snippets. The table below illustrates the type of data that would be presented if specific numerical values for degradation rates or half-lives were available from studies on this compound, drawing from general principles of HA degradation kinetics.)

MaterialEnzyme TypeEnzyme ConcentrationTemperature (°C)Half-life (Hours)Maximum Degradation (%)
This compound XBovine Testes Hyal.Data not availableData not availableData not availableData not available
This compound YHuman Hyaluronidase 1Data not availableData not availableData not availableData not available

(This table is illustrative based on descriptions of HA degradation studies mdpi.commdpi.com. Actual numerical data for this compound degradation kinetics was not extracted from the provided snippets.)

Future Research Directions and Unanswered Questions Regarding Benzyl Hyaluronate

Optimization of Synthesis Protocols for Precise Control over Substitution Patterns and Molecular Weight

Optimizing the synthesis of benzyl (B1604629) hyaluronate is crucial for achieving precise control over its structural characteristics, specifically the degree of benzyl substitution and the resulting molecular weight distribution. Current synthesis typically involves the esterification of hyaluronic acid with benzyl alcohol under controlled acidic or enzymatic conditions. However, achieving batch-to-batch reproducibility and fine-tuning the substitution pattern remain areas requiring further investigation. Methodological guidance suggests documenting reaction parameters like temperature, solvent ratios, and catalyst concentration, and validating analytical methods against standardized reference materials to ensure reproducibility. Advances in synthetic strategies, such as one-pot reactions, chemo-selective synthesis, solvent-free methods, and "click chemistry" approaches, are necessary to optimize the preparation of HA chemical derivatives, including benzyl hyaluronate. mdpi.com Improving the reproducibility of HA derivatives during scale-up is also essential for successful commercialization. mdpi.com

Deeper Elucidation of Structure-Function Relationships at the Molecular and Cellular Levels

A more profound understanding of how the specific structure of this compound, particularly the degree and pattern of benzyl substitution and molecular weight, influences its function at the molecular and cellular levels is a critical research direction. Native HA's biological actions are known to be size-dependent, acting as both a passive structural molecule and a signaling molecule through interactions with various receptors like CD44, RHAMM, LYVE-1, HARE/Stabilin, and Toll-like receptors (TLRs). mdpi.comfrontiersin.orgmdpi.commadridge.orgmdpi.comfrontiersin.org The conversion of HA carboxyl groups into less hydrophilic esters, as in this compound, decreases water solubility and aims to enhance resistance to hyaluronidase (B3051955) degradation and prolong in situ permanence. mdpi.com However, the detailed mechanisms by which benzyl ester modification alters the interaction with HA receptors and subsequent downstream signaling pathways require deeper investigation. Research is needed to understand how the degree of functionalization finely regulates the properties of HA benzyl ester. mdpi.com Further exploration of HA metabolism, receptor clustering, and affinity is needed to fully understand the different biological actions mediated by changes in molecular weight and chemical modification. mdpi.com

Development of Advanced Multifunctional this compound-Based Biomaterials

Developing advanced multifunctional biomaterials based on this compound is a key area for future innovation. Benzyl derivatives of HA have already shown potential as polymeric scaffolds for tissue engineering, particularly for cartilage, due to their hydrophobic nature and predictable degradation rates. nih.gov Minor chemical modifications like esterification with benzyl alcohol have enabled the production of water-insoluble polymers (e.g., HYAFF-11®) that can be processed into various forms, including membranes, gauzes, nonwoven meshes, gels, tubes, and sponges, used as wound coverings, anti-adhesive devices, and scaffolds for tissue engineering. researchgate.netunipd.it Future research will focus on creating more sophisticated biomaterials by incorporating additional functionalities through chemical modification, such as conjugating proteins, peptides, antibodies, or reactive chemical groups. rcsi.com This can lead to materials with enhanced properties like controlled cell adhesion, modulated cell behavior, tunable degradation rates, and specific release profiles for therapeutic agents. rcsi.com The development of more dynamic, tissue-mimetic HA-based hydrogels, potentially incorporating this compound, is also an area of interest. rcsi.com

Exploration of Novel Biomedical Engineering Applications in Pre-clinical Research

Exploring novel biomedical engineering applications for this compound in pre-clinical research is essential to translate its potential into clinical use. Benzyl HA scaffolds have been investigated for cartilage tissue engineering, showing promising results in early studies involving implantation of cell-seeded scaffolds in mice and recent human clinical studies for cartilage regeneration. nih.gov The ability to process this compound into various forms like films, non-woven fabrics, gauzes, sponges, tubes, and microspheres has led to applications in tissue repair, controlled drug release, nerve regeneration, wound dressings, and as microparticles for drug delivery. unipd.it Future pre-clinical research can explore the use of this compound in areas such as targeted drug delivery systems, regenerative medicine for various tissues beyond cartilage, and as components in advanced medical devices. researchgate.netnih.gov For instance, HA-based hydrogels are being investigated for applications like targeted cancer drug delivery, vascular and bone tissue engineering, and as regenerative therapy for osteoarthritis. researchgate.net The development of injectable or implantable HA-based hydrogels, which could potentially incorporate this compound derivatives, is being explored for repairing tissues like cartilage, bone, muscle, and skin. rcsi.com

Establishment of Standardized Analytical and Biological Evaluation Methods for Reproducible Research

Establishing standardized analytical and biological evaluation methods is crucial for ensuring reproducible research and facilitating the comparison of results across different studies involving this compound. Characterization of HA derivatives typically involves techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight determination. Reproducibility in synthesis and characterization hinges on documenting reaction parameters and validating analytical methods against standardized reference materials. For assessing biocompatibility, cell viability assays using relevant cell types like human dermal fibroblasts or keratinocytes are recommended, with optimization of dosing based on hyaluronidase activity assays to simulate physiological degradation. Including positive and negative controls and validating results via fluorescence microscopy for morphological changes are also suggested. Stability testing should follow guidelines such as ICH guidelines (Q1A-Q1E), including accelerated degradation studies under varying pH, temperature, and light exposure, using techniques like dynamic light scattering (DLS) to monitor aggregation and Fourier-transform infrared spectroscopy (FTIR) to detect chemical degradation. The use of standardized methods for determining molecular weight, polydispersity, ionic strength sensitivity, and rheological properties is also important for characterizing HA and its derivatives. tajhizkala.ir Despite the availability of various methods, low reproducibility and wide size distribution in the synthesis of HA nanoparticles, which could be relevant for this compound formulations, highlight the need for optimized and standardized protocols. acs.org

Q & A

Q. How should researchers report conflicting spectral data in this compound characterization?

  • Methodological guidance : Disclose instrument calibration details (e.g., NMR shimming procedures) and solvent effects in supplementary materials. Use consensus standards (e.g., USP Monographs) for spectral interpretation. If contradictions persist, propose replication studies with independent labs using blinded analysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.